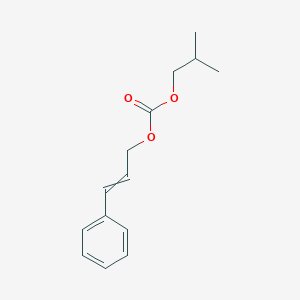

Isobutyl (3-phenylallyl) carbonate

Description

Properties

CAS No. |

884656-81-9 |

|---|---|

Molecular Formula |

C14H18O3 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

2-methylpropyl 3-phenylprop-2-enyl carbonate |

InChI |

InChI=1S/C14H18O3/c1-12(2)11-17-14(15)16-10-6-9-13-7-4-3-5-8-13/h3-9,12H,10-11H2,1-2H3 |

InChI Key |

JZNXALLDNVOIGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)OCC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of allylic carbonates such as this compound typically involves the reaction of an allylic alcohol or allylic halide with an appropriate carbonate reagent, often phenyl chloroformate or alkyl chloroformates, under controlled conditions. The key step is the formation of the carbonate ester linkage by nucleophilic attack of the allylic alcohol on the chloroformate, often facilitated by a base to scavenge the generated acid.

Synthetic Route via Phenyl Chloroformate and Allylic Alcohol

One well-documented method involves the reaction of 3-phenylallyl alcohol with phenyl chloroformate in the presence of a base at low temperature, followed by work-up and purification:

- Procedure :

- Cool a solution of 3-phenylallyl alcohol to 0°C.

- Add phenyl chloroformate dropwise (typically 2 equivalents) over a few minutes.

- Stir the reaction mixture at 0°C for 1 hour, then warm to room temperature and stir for an additional hour.

- Quench the reaction with saturated ammonium chloride solution.

- Extract with dichloromethane (DCM), wash with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography to afford the carbonate ester as a colorless liquid.

This method is efficient and yields high purity products suitable for further palladium-catalyzed reactions.

Palladium-Catalyzed Carbonate Formation Using Propargyl Carbonates

In some advanced synthetic protocols, propargyl carbonates are used as intermediates in palladium-catalyzed allylic substitution reactions to generate allylic carbonates with regio- and stereoselectivity. Although this method is more complex, it is relevant for synthesizing substituted allylic carbonates like this compound.

This approach is valuable for preparing mono- and bis-substituted allylic carbonates with high selectivity and yield.

Carbonate Formation via Alkylation of Carbonate Salts

Another approach involves the alkylation of carbonate salts (e.g., isobutyl carbonate salts) with allylic halides such as 3-phenylallyl bromide or chloride in the presence of a base. This method requires careful control of reaction conditions to avoid side reactions like elimination or rearrangement.

- Reagents and conditions :

- Isobutyl carbonate salt (prepared from isobutanol and a carbonate source).

- Allylic halide (3-phenylallyl bromide or chloride).

- Base such as potassium carbonate or sodium hydride in an aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).

- Reaction temperature typically 0–50°C.

- Work-up includes aqueous extraction and chromatographic purification.

This method is less commonly reported but remains a viable alternative for carbonate synthesis.

Reaction Conditions and Optimization

| Parameter | Typical Values/Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, acetonitrile, tetrahydrofuran | Choice depends on solubility and reactivity |

| Temperature | 0°C to 80°C | Low temp (0°C) for chloroformate addition; higher temp for Pd-catalyzed steps |

| Base | Triethylamine, diisopropylamine, potassium carbonate | Scavenges HCl or promotes alkylation |

| Catalyst | Pd2(dba)3 with S-phos ligand (for Pd-catalyzed) | For regioselective allylic substitution |

| Reaction time | 1–12 hours | Longer for Pd-catalyzed reactions |

| Purification | Column chromatography | Silica gel, hexane/ethyl acetate gradients |

Analytical Data and Characterization

-

- $$^{1}H$$ NMR typically shows characteristic signals for the allylic protons and the isobutyl group.

- $$^{13}C$$ NMR confirms carbonate carbonyl at ~150–160 ppm and aromatic carbons of the phenyl group.

Mass Spectrometry : Confirms molecular weight consistent with this compound.

Purity : Achieved by flash chromatography, often yielding colorless liquids with high purity suitable for catalytic applications.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Chloroformate Reaction | 3-Phenylallyl alcohol + phenyl chloroformate | Base (e.g., triethylamine), 0°C to RT, DCM | 80–90 | Straightforward, high purity | Requires careful temperature control |

| Pd-Catalyzed Allylic Substitution | Propargyl carbonate + Pd catalyst + ligand | Pd2(dba)3, S-phos, 80°C, acetonitrile | 70–85 | High regioselectivity | Longer reaction time, catalyst cost |

| Alkylation of Carbonate Salt | Isobutyl carbonate salt + 3-phenylallyl halide | Base (K2CO3), aprotic solvent, 0–50°C | 60–75 | Alternative route | Possible side reactions |

Chemical Reactions Analysis

Types of Reactions: Isobutyl (3-phenylallyl) carbonate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form isobutyl alcohol and 3-phenylallyl alcohol.

Transesterification: This reaction involves the exchange of the carbonate group with another alcohol, leading to the formation of a new ester.

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Transesterification: Catalysts such as sulfuric acid or sodium methoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Hydrolysis: Isobutyl alcohol and 3-phenylallyl alcohol.

Transesterification: New esters depending on the alcohol used.

Oxidation: Carbonyl compounds such as aldehydes or ketones.

Scientific Research Applications

Isobutyl (3-phenylallyl) carbonate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.

Pharmaceuticals: It serves as a building block in the synthesis of drug molecules.

Biochemistry: The compound is studied for its interactions with biological molecules and potential therapeutic applications.

Mechanism of Action

The mechanism of action of isobutyl (3-phenylallyl) carbonate involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The carbonate group is susceptible to nucleophilic attack, resulting in the cleavage of the carbonate bond and the formation of new products. This mechanism is crucial in reactions such as hydrolysis and transesterification.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Isobutyl (3-phenylallyl) carbonate, a comparison is drawn with structurally related compounds, including other carbonates, esters, and isobutyl derivatives. Key differences in physicochemical properties, hazards, and applications are highlighted below.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Observations:

Functional Group Reactivity :

- Carbonates (Isobutyl vs. Methyl) : Both exhibit carbonate ester stability under recommended conditions, but the isobutyl group may enhance lipophilicity compared to the methyl analog. Methyl (3-phenylallyl) carbonate requires rigorous fire safety measures due to CO/CO₂ emission during combustion .

- Chloroformates : Isobutyl chloroformate is significantly more reactive and hazardous, releasing toxic gases (e.g., phosgene) upon decomposition . This contrasts with the carbonate’s relatively benign decomposition products.

Physicochemical Properties :

- Isobutyl nitrite’s high flammability and hydrolysis susceptibility distinguish it from the carbonate, which is likely more stable .

- Methyl (3-phenylallyl) carbonate’s solid/semi-solid state suggests lower volatility than liquid isobutyl derivatives (e.g., nitrite or chloroformate) .

Hazard Profiles: Isobutyl nitrite and chloroformate pose acute health risks (e.g., carcinogenicity, respiratory toxicity), whereas carbonates generally require standard handling precautions (e.g., ventilation, PPE) .

Regulatory and Handling Considerations: Isobutyl methyl carbonate (UN No. 17) shares transportation classification with other isobutyl derivatives, emphasizing flammability and toxicity risks . Methyl (3-phenylallyl) carbonate’s SDS mandates respiratory protection and controlled storage, likely applicable to the isobutyl variant .

Q & A

Basic Research Questions

Q. What synthetic routes are viable for Isobutyl (3-phenylallyl) carbonate, and how can reaction conditions be optimized?

- Methodology : Begin with esterification or transesterification reactions. For example, use isobutyl alcohol and 3-phenylallyl chloroformate in the presence of a base catalyst (e.g., pyridine) under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Optimize temperature (40–80°C) and solvent polarity (e.g., dichloromethane or tetrahydrofuran) to maximize yield. Compare with analogous carbonate syntheses, such as diphenyl carbonate using MoO₃/SiO₂ catalysts for insights into catalytic efficiency .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the ester linkage and allyl-phenyl substitution pattern. Use infrared (IR) spectroscopy to identify the carbonyl stretch (~1750 cm⁻¹) and allyl C=C vibrations. High-resolution mass spectrometry (HRMS) can validate molecular weight. Cross-reference with spectral databases for structural validation .

Q. How can impurities or byproducts be minimized during purification?

- Methodology : Use fractional distillation under reduced pressure to separate low-boiling-point impurities. For polar byproducts, employ column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate). Validate purity via GC-MS or HPLC, ensuring >95% purity for downstream applications. Note that residual catalysts (e.g., metal oxides) may require chelation or filtration steps .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology : Store in amber glassware under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Periodically assess stability via NMR or GC over 6–12 months. If decomposition is observed (e.g., via free phenol detection), add stabilizers like potassium carbonate (0.1–0.5% w/w) to inhibit acid-catalyzed degradation .

Advanced Research Questions

Q. How does the electronic nature of the allyl-phenyl group influence reactivity in nucleophilic substitution reactions?

- Methodology : Perform Hammett studies by synthesizing derivatives with electron-donating/withdrawing substituents on the phenyl ring. Compare reaction rates with nucleophiles (e.g., amines) using kinetic assays (UV-Vis or NMR). Computational modeling (DFT) can predict charge distribution and transition states, linking electronic effects to mechanistic pathways .

Q. What kinetic parameters govern the thermal decomposition of this compound?

- Methodology : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition onset temperatures. Use Arrhenius plots derived from isothermal studies (50–120°C) to calculate activation energy (). Identify decomposition products via GC-MS and propose degradation pathways (e.g., retro-ene reactions) .

Q. How can conflicting literature reports on catalytic efficiency for carbonate synthesis be resolved?

- Methodology : Systematically replicate reported conditions while controlling variables (catalyst loading, solvent purity, moisture levels). Use design of experiments (DoE) to identify critical factors. Compare turnover numbers (TON) and turnover frequencies (TOF) across studies. Publish negative results to highlight reproducibility challenges .

Q. What environmental fate models predict the biodegradability or persistence of this compound?

- Methodology : Perform OECD 301B (ready biodegradability) tests in aqueous media with activated sludge. Measure biochemical oxygen demand (BOD) over 28 days. Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate half-lives in soil/water. Note that current data gaps necessitate empirical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.